molecular formula C5H4BrNO B114848 2-Bromo-6-hydroxypyridine CAS No. 27992-32-1

2-Bromo-6-hydroxypyridine

Cat. No. B114848
CAS RN: 27992-32-1
M. Wt: 174 g/mol
InChI Key: VOMMPWVMVDGZEM-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxypyridine is a compound with the molecular formula C5H4BrNO. It has a molecular weight of 174.00 g/mol . It is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .


Synthesis Analysis

The synthesis of 2-Bromo-6-hydroxypyridine involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-hydroxypyridine is characterized by a pyridine ring substituted with a bromine atom and a hydroxyl group . The InChI code is InChI=1S/C5H4BrNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) and the canonical SMILES is C1=CC(=O)NC(=C1)Br .


Chemical Reactions Analysis

2-Bromo-6-hydroxypyridine can be used as a starting material for organic synthesis and used to prepare other compounds, such as drugs, pesticides, dyes, etc . It is obtained by the reaction of 2-pyridinecarboxaldehyde and carbon tetrachloride .


Physical And Chemical Properties Analysis

2-Bromo-6-hydroxypyridine has a molecular weight of 174.00 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 172.94763 g/mol, and it has a topological polar surface area of 29.1 Ų .

Scientific Research Applications

Reactivity and Formation

2-Bromo-6-hydroxypyridine can be synthesized through the reaction of concentrated aqueous solutions like sulfuric acid, phosphoric acid, acetic acid, or formic acid with 2,6-dibromopyridine at high temperatures. This process offers a method for the preparation of 2-hydroxy-6-bromopyridine from 2,6-dibromopyridine (Wibaut, Haayman, & Dijk, 2010).

Chemical Behavior and Derivatives

The behavior of bromo-derivatives of 2- and 3-ethoxypyridine, when heated with aqueous hydrochloric acid, leads to the formation of various chloro-hydroxypyridines and dihydroxypyridines (Hertog & Bruyn, 2010). This study illustrates the versatility of 2-bromo-6-hydroxypyridine in forming diverse chemical structures under different conditions.

Crystal Structure Analysis

The crystal structure of 2-bromo-4-hydroxypyridine has been analyzed, revealing its tautomeric forms and hydrogen bonding characteristics. This compound exhibits both the 4-hydroxypyridine and 4-pyridone tautomers, indicating a disordered proton occupying the O-H and N-H positions equally. This study provides insight into the molecular structure and interactions of such compounds (Monroe & Turnbull, 2019).

Catalytic Applications

Copper-catalyzed N- and O-arylation of hydroxypyridines, including 2-hydroxypyridine, has been explored. This research highlights the use of copper catalysts for the N-arylation of 2-hydroxypyridines and O-arylations of 3-hydroxypyridines with aryl bromides and iodides, demonstrating the compound's potential in catalytic processes (Altman & Buchwald, 2007).

Multicomponent Chemistry

2-Bromo-6-isocyanopyridine, closely related to 2-bromo-6-hydroxypyridine, has been identified as a universal convertible isocyanide for multicomponent chemistry. This compound combines sufficient nucleophilicity with good leaving group capacity, demonstrating its utility in synthetic chemistry, such as in the efficient synthesis of opioids (van der Heijden et al., 2016).

Safety And Hazards

2-Bromo-6-hydroxypyridine is classified as a flammable liquid (Category 4), acute toxicity (oral, Category 3), acute toxicity (dermal, Category 2), skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity (single exposure, Category 3, Respiratory system) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

6-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMMPWVMVDGZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356210
Record name 2-Bromo-6-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-hydroxypyridine

CAS RN

27992-32-1
Record name 6-Bromo-2(1H)-pyridinone
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URL https://commonchemistry.cas.org/detail?cas_rn=27992-32-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-hydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
JW Streef, HJ den Hertog - Recueil des Travaux Chimiques …, 1969 - Wiley Online Library
In continuation of previous studies on the reactions of 2‐bromo‐6‐ethoxy‐, 2‐bromo‐6‐methyl‐ and 2,6‐dibromopyridine with potassium amide in liquid ammonia, aminations of twelve …
Number of citations: 26 onlinelibrary.wiley.com
FA Cotton, SE Stiriba, A Yokochi - Journal of Organometallic Chemistry, 2000 - Elsevier
The reaction via a Pd(II)/CuI catalyst of phenylethynyl(trimethyl)stannane (Me 3 SnCCPh) with Ru 2 (chp) 4 Cl, Ru 2 (bhp) 4 Cl and Ru 2 (ap) 4 Cl gave the organometallic terminal …
Number of citations: 2 www.sciencedirect.com
MJ Pieterse, HJ Den Hertog - Recueil des Travaux Chimiques …, 1961 - Wiley Online Library
… Therefore, we followed another route for its synthesis, starting from 2-bromo-6-hydroxypyridine (XVIII). 4 g of XVIIl were dissolved in 40 ml of l5Y0 aqueous ammonia whereupon a …
Number of citations: 68 onlinelibrary.wiley.com
HL Bradlow, CA VANDERWERF - The Journal of Organic …, 1949 - ACS Publications
During a recent investigation of the chemistry of Coenzyme I and II the methiodides of 2-and 6-fluoronicotinamides were required. Reaction of the corresponding fluoronicotinamides …
Number of citations: 57 pubs.acs.org
Q Tian, S Shang, H Wang, G Shi, Z Li, J Yuan - Molecules, 2017 - mdpi.com
… 6-Hydroxy-pyridine-2-carboxylic acid (3m): To a solution of 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol, 1.0 equiv.) in dry THF (20 mL) at 0 C was added a 2 M solution of -PrMgCl in …
Number of citations: 3 www.mdpi.com
D Guo, D Li, M Ning, X Dang, L Zhang, L Zeng… - Biochemical and …, 2015 - Elsevier
… Bromination of 7 by PBr 3 gave 8 in 88% yield, then 8 reacted with 2-bromo-6-hydroxypyridine gave the intermediate 9. It was noteworthy that the 2-bromo-6-hydroxypyridine reacted …
Number of citations: 18 www.sciencedirect.com
JE Burgess - 1965 - search.proquest.com
… hydroxide at 90 converted it into 2,6-dihydroxypyridine ; in contrast, treatment of the dibromo-compound with 7% sulphuric acid at 160 for four hours yields 2-bromo-6-hydroxypyridine in …
Number of citations: 0 search.proquest.com
SK Hurst, T Ren - Journal of organometallic chemistry, 2003 - Elsevier
… halide was also demonstrated through the reactions of Me 3 SnCCPh with Ru 2 (chp) 4 Cl and Ru 2 (bhp) 4 Cl (chp=2-chloro-6-hydroxypyridine and bhp=2-bromo-6-hydroxypyridine), …
Number of citations: 58 www.sciencedirect.com
DP Bancroft - 1986 - search.proquest.com
… Matusz for providing me with the 2-bromo-6-hydroxypyridine for the synthesis of the compound reported herein. In addition, I wish to thank Dr. EH Abbott and Mr. …
Number of citations: 3 search.proquest.com
AS Voisin, A Bouillon, JC Lancelot, S Rault - Tetrahedron, 2005 - Elsevier
… to hydroxypyridines has also been recently described by Matondo16, 17 from 2,6-dibromopyridine which leads to the corresponding boronic acid, then to 2-bromo-6-hydroxypyridine via …
Number of citations: 30 www.sciencedirect.com

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